molecular formula C15H12N2O B1313256 1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1-ethanone CAS No. 122643-81-6

1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1-ethanone

Cat. No. B1313256
CAS RN: 122643-81-6
M. Wt: 236.27 g/mol
InChI Key: LAGKMXIFTIXARS-UHFFFAOYSA-N
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Description

1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1-ethanone is a compound with the CAS Number: 122643-81-6 and a molecular weight of 236.27 . It is a solid substance with a melting point between 95 - 97°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H12N2O/c1-11(18)14-13-9-5-6-10-17(13)16-15(14)12-7-3-2-4-8-12/h2-10H,1H3 . Unfortunately, specific information about the molecular structure analysis of this compound was not found in the search results.


Physical And Chemical Properties Analysis

As mentioned earlier, this compound is a solid substance with a melting point between 95 - 97°C .

Scientific Research Applications

Synthesis and Pharmaceutical Interest

1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1-ethanone and its derivatives have been the subject of significant research due to their potential pharmaceutical applications and role in synthetic chemistry. These compounds are recognized for their versatility in the synthesis of various heterocyclic compounds, which are of interest due to their antimetabolite properties and antitrypanosomal activity. The effective synthesis methods for these compounds involve reactions with heterocyclic amines, diazonium salt, and active methylene compounds, leading to the production of pyrazolo[1,5-a]pyrimidines, pyrazolo[5,1-c]triazines, and thieno[2,3-b]pyridines among others (Abdelriheem, Zaki, & Abdelhamid, 2017).

Antagonistic Properties and Synthesis Optimization

Research has also focused on the optimization of synthesis processes for compounds with significant biological activities, such as adenosine A1 receptor antagonists. These compounds have been identified for their potential in regulating renal function. A notable study describes the development of a reliable large-scale manufacturing process for such an antagonist, demonstrating the pharmaceutical relevance of these chemical structures (Zanka et al., 1999).

Heterocyclic Compound Synthesis

The broad utility of this compound extends to the synthesis of various heterocyclic systems, which are crucial in medicinal chemistry for their diverse biological activities. Innovative methods have been developed for synthesizing pyrazolo[3,4-b]pyridines and pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidine derivatives, highlighting the compound's role in the creation of complex heterocyclic structures with potential for biological application (El-Enany, El-Meligie, Abdou, & El-Nassan, 2010).

Novel Synthetic Pathways

Further studies have demonstrated the compound's utility in generating novel synthetic pathways for the creation of pharmacologically active molecules. This includes the development of new synthetic methods for creating pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines, offering new avenues for the exploration of therapeutic agents (Atta, 2011).

Safety and Hazards

The safety information available indicates that the compound has hazard statements H302, H312, H332, and precautionary statements P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

properties

IUPAC Name

1-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c1-11(18)14-13-9-5-6-10-17(13)16-15(14)12-7-3-2-4-8-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAGKMXIFTIXARS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2C=CC=CN2N=C1C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30443784
Record name 1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

122643-81-6
Record name 1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Phenylpyrazolo[1,5-a]pyridine (2.00 g) was added to a stirred solution of acetic anhydride (4.20 g) and two drops of sulfuric acid at room temperature. After being stirred under reflux for 14 hours, the reaction mixture was poured onto 80 ml of 4N NaOH aqueous solution and extracted with chloroform (30 ml×2). The extracts were combined and washed with water (30 ml), saturated sodium chloride aqueous solution (30 ml), then dried over magnesium sulfate and evaporated in vacuo. The residual crystals were recrystallized from diisopropyl ether to give 2-phenyl-3-acetylpyrazolo-[1,5-a]pyridine (1.16 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step Two

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